1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-trans)-, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-trans)-, monomethanesulfonate is a complex organic compound. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of the carboxylic acid group via oxidation or carboxylation.
- Addition of the pyrrolidinyl group through substitution reactions.
- Fluorination and other functional group modifications.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes:
- Use of cost-effective reagents and catalysts.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. This could include:
- Binding to enzymes or receptors.
- Inhibition of specific biochemical pathways.
- Modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine derivatives with different substituents.
- Fluoroquinolones and other fluorinated heterocycles.
Uniqueness
The unique combination of functional groups in this compound may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
144176-56-7 |
---|---|
Molecular Formula |
C19H27FN4O6S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-[(3S,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C18H23FN4O3.CH4O3S/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4;1-5(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26);1H3,(H,2,3,4)/t9-,13-;/m1./s1 |
InChI Key |
CBTZIZOGRLKVTG-BDROLASLSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O |
Canonical SMILES |
CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.